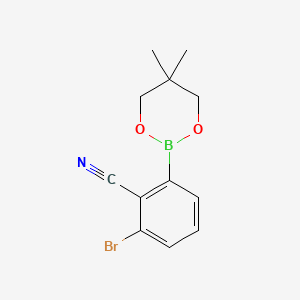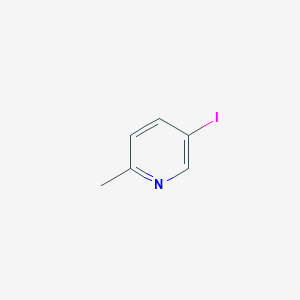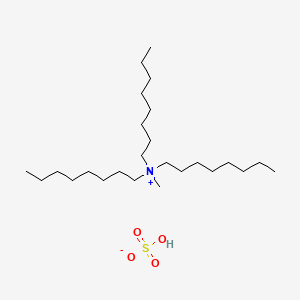
Ácido L-glutámico-15N
Descripción general
Descripción
L-Glutamic acid-15N is a variant form of L-Glutamic acid that contains the stable nitrogen-15 isotope . It is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .
Synthesis Analysis
L-Glutamic acid-15N can be prepared via a fermentative process. Brevibacterium lactofermentum, growing on a medium containing 97% enriched 15NH4Cl as a sole isotopic precursor, excretes mostly L-[15N]glutamic acid . The performance of the N-acetyl-L-Glu and glutarate buffers for the production of proteins with selectively 15N-labelled amino acids was explored by preparing five samples of PpiB with combinatorial labelling .Molecular Structure Analysis
The linear formula of L-Glutamic acid-15N is HO2C(CH2)2CH(15NH)CO2H . Its molecular weight is 148.12 . The SMILES string representation is [15NH2]C(CCC(O)=O)C(O)=O .Chemical Reactions Analysis
L-Glutamic acid-15N acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It shows a direct activating effect on the release of DA from dopaminergic terminals .Physical And Chemical Properties Analysis
L-Glutamic acid-15N is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-Glutamic acid-15N is around 200-220 °C (392-428 °F) .Aplicaciones Científicas De Investigación
Espectroscopia de resonancia magnética nuclear biomolecular
Ácido L-glutámico-15N: se utiliza ampliamente en la espectroscopia de resonancia magnética nuclear (RMN) para investigar la estructura, la dinámica y la unión de las macromoléculas biológicas . Al incorporar el isótopo 15N, los investigadores pueden obtener información detallada sobre las conformaciones e interacciones de las proteínas, lo cual es crucial para comprender los procesos biológicos y diseñar fármacos.
Metabolómica
En metabolómica, el ácido L-glutámico-15N sirve como un trazador importante para estudiar las vías metabólicas . Su incorporación en los metabolitos permite a los científicos rastrear y cuantificar los flujos metabólicos, lo que proporciona una comprensión más profunda de los estados de enfermedad y las intervenciones terapéuticas.
Proteómica
La investigación proteómica se beneficia del uso del ácido L-glutámico-15N, ya que puede incorporarse a las proteínas durante el cultivo celular, lo que permite estudiar la expresión, la modificación y la interacción de las proteínas . Este etiquetado isotópico es clave para la proteómica cuantitativa y para comprender la dinámica de las proteínas.
Material de referencia isotópico
This compound: se utiliza como material de referencia isotópico para las mediciones isotópicas de carbono y nitrógeno . Su naturaleza química estable y su proporción molar C/N cercana a la de muchos materiales biológicos lo hacen ideal para calibrar los materiales de referencia de laboratorio y garantizar la precisión de los análisis isotópicos.
Componente del medio de cultivo celular
Como aminoácido no esencial, el ácido L-glutámico-15N es un componente importante para los medios de cultivo celular . Apoya el crecimiento celular y la síntesis de proteínas, por lo que es esencial para los experimentos que implican líneas celulares y cultivos de tejidos.
Estudio de reacciones enzimáticas
Los investigadores utilizan el ácido L-glutámico-15N para estudiar reacciones enzimáticas que implican glutamato, como las catalizadas por las glutamatasas . Esto puede proporcionar información sobre los mecanismos enzimáticos y el papel del glutamato en las funciones celulares.
Investigación en toxicología
En toxicología, el ácido L-glutámico-15N puede utilizarse para investigar los efectos de fármacos como el metotrexato sobre el metabolismo celular . Al rastrear la incorporación del glutamato marcado, los científicos pueden evaluar los cambios inducidos por los fármacos y los posibles efectos tóxicos.
Estudios nutricionales
This compound: también encuentra aplicación en estudios nutricionales para comprender la asimilación y utilización de los aminoácidos en el cuerpo . Esto puede ayudar a formular dietas y comprender el papel del glutamato en la nutrición.
Mecanismo De Acción
Target of Action
L-Glutamic acid-15N, a variant of L-Glutamic acid labeled with Nitrogen-15, primarily targets glutamate receptors in the nervous system . These receptors include all subtypes of glutamate receptors: metabotropic, kainate, NMDA, and AMPA . Glutamate receptors play a crucial role in neural signaling, particularly in synaptic transmission, neural plasticity, and neuron-neuron communication .
Mode of Action
L-Glutamic acid-15N acts as an excitatory neurotransmitter . It binds to and activates its target glutamate receptors, triggering a series of reactions that lead to the opening of ion channels . This action allows the flow of ions across the neuron’s membrane, generating an electrical signal that propagates along the neuron . L-Glutamic acid-15N also shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals .
Biochemical Pathways
The action of L-Glutamic acid-15N affects several biochemical pathways. As an agonist of glutamate receptors, it influences the glutamatergic signaling pathway . This pathway is involved in a variety of neural functions, including learning and memory. Additionally, by influencing the release of dopamine, L-Glutamic acid-15N indirectly affects dopaminergic signaling , which is involved in reward, motivation, and motor control among other functions.
Result of Action
The activation of glutamate receptors by L-Glutamic acid-15N leads to various molecular and cellular effects. It triggers the propagation of electrical signals in neurons, enabling communication between neurons . This communication is fundamental to the functioning of the nervous system, influencing cognition, memory, learning, and other neural processes .
Safety and Hazards
L-Glutamic acid-15N may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Análisis Bioquímico
Biochemical Properties
L-Glutamic Acid-15N plays a crucial role in many metabolic pathways . It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an agonist at all subtypes of glutamate receptors, including metabotropic, kainate, NMDA, and AMPA . These interactions are fundamental to its role in biochemical reactions.
Cellular Effects
L-Glutamic Acid-15N influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has a direct activating effect on the release of dopamine from dopaminergic terminals .
Molecular Mechanism
At the molecular level, L-Glutamic Acid-15N exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as an agonist at all subtypes of glutamate receptors is a prime example of its molecular mechanism of action .
Metabolic Pathways
L-Glutamic Acid-15N is involved in many metabolic pathways It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(2S)-2-(15N)azanylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-OGWWSMAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449110 | |
| Record name | L-Glutamic acid-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21160-87-2 | |
| Record name | L-Glutamic-15N acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21160-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of producing L-glutamic acid-15N?
A1: L-glutamic acid-15N is a valuable compound for research due to the incorporation of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the fate and metabolism of L-glutamic acid within biological systems. The paper describes an efficient enzymatic method for its synthesis using 2-oxoglutaric acid, ammonium chloride-15N, and a NADPH regeneration system []. This labeled L-glutamic acid-15N can then be utilized in various research applications, such as studying metabolic pathways or protein synthesis.
Q2: How is 4-aminobutyric acid-15N produced from L-glutamic acid-15N?
A2: The paper outlines a method for producing 4-aminobutyric acid-15N, another important neurotransmitter, from L-glutamic acid-15N. This conversion is achieved through the enzyme glutamic acid decarboxylase. Incubating L-glutamic acid-15N with this enzyme leads to the removal of carbon dioxide, resulting in the formation of 4-aminobutyric acid-15N []. This labeled compound can be used in research exploring 4-aminobutyric acid's role in the nervous system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)



